1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Overview
Description
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine, also known as CSPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for investigating cellular and molecular mechanisms. In
Mechanism of Action
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is believed to block ion channels by binding to specific sites on the channel protein. The exact mechanism of action of this compound is still being investigated, but it is thought to involve interactions with the channel pore and the voltage-sensing domains.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to blocking ion channels, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is its specificity for ion channels and other target proteins. This compound has been found to have minimal off-target effects, making it a useful tool for investigating specific cellular and molecular mechanisms. However, one limitation of this compound is its relatively low potency compared to other channel blockers. This can make it difficult to achieve complete channel blockade without using high concentrations of this compound, which can have non-specific effects.
Future Directions
There are several future directions for research on 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's effects on other ion channels and target proteins. Additionally, the potential therapeutic applications of this compound in the treatment of pain and inflammation are also being explored.
Scientific Research Applications
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been found to have various applications in scientific research. One of the main uses of this compound is as a tool for investigating ion channels. This compound has been shown to block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been found to block the acid-sensing ion channel 1a (ASIC1a), which is involved in sensory processing and pain perception.
Properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-19-9-11-20(12-10-19)17(22)14-5-6-15(18)16(13-14)25(23,24)21-7-3-2-4-8-21/h5-6,13H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPZTUYAMVWRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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